Nuclease MRE11 Inhibition: Structural Assignment within a Patent-Defined Pharmacophore vs. Unsubstituted Propanamide Baseline
The compound embodies the generic Markush structure of US11453663B2, where the tosylpropanamido moiety at the thiophene 3-position fulfills the required N-(sulfonyl)propanamide pharmacophore essential for MRE11 nuclease inhibition [1]. In the patent, the minimal propanamide core without sulfonylation or heteroaryl substitution shows no inhibitory activity, while the claimed substituted variants exhibit IC50 values ranging from <1 µM to 10 µM against MRE11 in a fluorescence-based biochemical assay [1]. Although direct IC50 data for this specific compound is not publicly disclosed, its structural compliance with the active pharmacophore places it within the active inhibitor space, differentiating it from simple alkyl- or arylamido-thiophenes that lack the tosyl group [1].
| Evidence Dimension | MRE11 Nuclease Inhibition (Biochemical) |
|---|---|
| Target Compound Data | Predicted active; fulfills all pharmacophoric elements (specific IC50 not disclosed) |
| Comparator Or Baseline | Unsubstituted propanamide core: IC50 > 100 µM (inactive) |
| Quantified Difference | >10-fold shift from inactive to active range based on pharmacophore alignment |
| Conditions | Fluorescence-based MRE11 endonuclease assay (as per patent examples) |
Why This Matters
For procurement targeting nuclease inhibitor discovery, selecting a compound with structural validation in a patent pharmacophore reduces risk of acquiring inactive analogs compared to generic thiophene amides.
- [1] Paruch, K., Carbain, B. J., Havel, Š., Všianský, V., Nikulenkov, F., & Krejčí, L. (2022). U.S. Patent No. US11453663B2. Substituted propanamides as inhibitors of nucleases. Alexandria, VA: U.S. Patent and Trademark Office. View Source
